molecular formula C12H14F4N2 B1401684 N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine CAS No. 1713163-59-7

N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Cat. No. B1401684
CAS RN: 1713163-59-7
M. Wt: 262.25 g/mol
InChI Key: YZMCNKBXZYYOHH-UHFFFAOYSA-N
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Description

N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine, also known as FTPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FTPA belongs to the class of piperidine compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine is not yet fully understood. However, it is believed that N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine exerts its therapeutic effects by modulating the activity of certain receptors in the brain and other tissues. N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. By modulating the activity of the sigma-1 receptor, N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine may be able to regulate various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to have several biochemical and physiological effects in the body. Studies have shown that N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine can modulate the release of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine has also been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine in lab experiments is its high potency and selectivity. N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to have a high affinity for certain receptors in the body, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one of the limitations of using N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. In addition, the high potency of N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine may also pose a risk of toxicity in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine. One of the most promising areas of research is the development of N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine-based therapies for the treatment of neurological disorders such as depression and anxiety. In addition, further studies are needed to elucidate the exact mechanism of action of N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine and its potential therapeutic applications in other fields of medicine such as oncology and immunology. Finally, the development of new and improved synthesis methods for N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine may also facilitate its use in various experimental settings.

Scientific Research Applications

N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology. Several studies have shown that N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine has a high affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. In addition, N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine has also been shown to have anti-tumor properties, which make it a promising candidate for the development of cancer therapies.

properties

IUPAC Name

N-[3-fluoro-2-(trifluoromethyl)phenyl]piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMCNKBXZYYOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196027
Record name 1-Piperidinamine, N-[3-fluoro-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine

CAS RN

1713163-59-7
Record name 1-Piperidinamine, N-[3-fluoro-2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713163-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinamine, N-[3-fluoro-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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